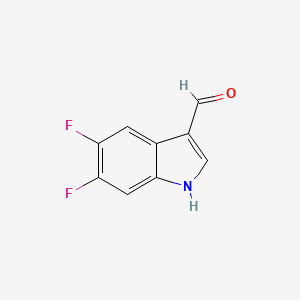

5,6-Difluoro-1h-indole-3-carbaldehyde

描述

Significance of the Indole (B1671886) Scaffold in Chemical and Biomedical Research

The indole ring system is a recurring theme in the molecular architecture of life. Its prevalence in nature and its remarkable versatility in synthetic chemistry underscore its profound significance.

The indole nucleus is a key component of numerous natural products, including the essential amino acid tryptophan. This amino acid serves as a biosynthetic precursor to a wide variety of secondary metabolites, such as the neurotransmitter serotonin (B10506) and the hormone melatonin. Furthermore, a vast number of complex indole alkaloids, isolated from plants, fungi, and marine organisms, exhibit a broad spectrum of biological activities.

The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. researchgate.net This has led to the development of a multitude of indole-containing drugs with diverse therapeutic applications, including anti-inflammatory agents like indomethacin, anti-cancer drugs such as vincristine (B1662923) and vinblastine (B1199706), and antiviral compounds. ekb.eg The indole ring's ability to mimic the side chain of tryptophan allows it to interact with various enzymes and receptors.

The indole nucleus is a versatile platform for organic synthesis, allowing for functionalization at various positions of the ring system. The electron-rich nature of the pyrrole (B145914) ring makes it susceptible to electrophilic substitution, particularly at the C3 position. This reactivity, coupled with the ability to modify the benzene (B151609) ring and the nitrogen atom, provides chemists with a powerful tool for constructing complex molecular architectures. Indole-3-carbaldehyde and its derivatives are particularly important intermediates, as the aldehyde group can be readily transformed into a wide range of other functional groups. google.com

The Role of Fluorine Substitution in Organic Chemistry and Medicinal Applications

The introduction of fluorine into organic molecules has become a powerful strategy in drug design and materials science. The unique properties of the fluorine atom can lead to significant improvements in a molecule's performance.

The substitution of hydrogen with fluorine, which has a similar van der Waals radius, can lead to enhanced binding affinity of a ligand to its biological target. This can be attributed to several factors, including favorable electrostatic interactions between the polarized C-F bond and the protein, as well as the ability of fluorine to participate in non-covalent interactions such as hydrogen bonds and halogen bonds. Furthermore, the introduction of fluorine can alter the conformation of a molecule, pre-organizing it for a more favorable binding orientation and thus improving selectivity.

Chemical Profile of 5,6-Difluoro-1H-indole-3-carbaldehyde

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its chemical properties can be inferred from the general knowledge of indole chemistry and the effects of fluorine substitution.

| Property | Value |

| Molecular Formula | C₉H₅F₂NO |

| Molecular Weight | 181.14 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in common organic solvents |

Synthesis of this compound

The synthesis of this compound would likely follow established methods for the preparation of indole-3-carbaldehydes, with the Vilsmeier-Haack reaction being a prominent choice. rsc.org This reaction involves the formylation of an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).

A plausible synthetic route would start from 5,6-difluoroindole (B67218). The reaction with the Vilsmeier reagent would introduce the formyl group at the electron-rich C3 position of the indole ring. A general patent for the synthesis of various substituted indole-3-carboxaldehydes supports this synthetic strategy. aku.edu.tr

Applications in Research and as a Synthetic Intermediate

Given the established importance of both the indole scaffold and fluorinated compounds in medicinal chemistry, this compound represents a valuable building block for the synthesis of novel bioactive molecules. The presence of two fluorine atoms on the benzene ring is expected to significantly influence the electronic and lipophilic properties of any derivative, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.

The aldehyde functionality serves as a versatile handle for further chemical modifications. It can readily undergo a variety of transformations, including:

Reductive amination to produce various substituted tryptamines.

Wittig and Horner-Wadsworth-Emmons reactions to form carbon-carbon double bonds.

Condensation reactions with active methylene (B1212753) compounds.

Oxidation to the corresponding carboxylic acid.

Reduction to the alcohol.

These transformations open up avenues for the creation of diverse libraries of compounds for screening in drug discovery programs targeting a wide range of diseases. While specific biological data for this compound is scarce in the literature, the known activities of other fluorinated indoles suggest potential applications in areas such as oncology, neurology, and infectious diseases.

Spectroscopic Data of Related Compounds

Influence on Metabolic Stability and Pharmacokinetic Profiles

The introduction of fluorine atoms into a drug candidate can significantly improve its metabolic stability. A primary route of drug metabolism in the body is oxidation by cytochrome P450 enzymes. By replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position, chemists can effectively block this oxidative pathway, as the carbon-fluorine bond is considerably stronger and more resistant to cleavage than a carbon-hydrogen bond.

Overview of this compound within the Context of Indole Derivatives

Within the large family of indole derivatives, this compound stands out as a specialized, fluorinated building block. While extensive research on this specific isomer is not widely published, its structure suggests significant potential for use in synthetic and medicinal chemistry.

Structural Characteristics and Unique Fluorination Pattern

This compound is an indole molecule substituted with an aldehyde group at the C3 position and fluorine atoms at the C5 and C6 positions of the benzene ring. The presence of two adjacent fluorine atoms on the carbocyclic portion of the indole core is a distinct feature. This difluorination pattern is expected to significantly modulate the electron density of the aromatic system, thereby influencing the reactivity of the indole ring and the aldehyde group.

| Property | Value |

|---|---|

| CAS Number | 260267-07-0 |

| Molecular Formula | C₉H₅F₂NO |

| Molecular Weight | 181.14 g/mol |

| IUPAC Name | This compound |

Preliminary Indications of Research Interest and Utility

While specific applications for this compound are not extensively documented in peer-reviewed literature, its commercial availability from various chemical suppliers points to its utility as a chemical intermediate. doronscientific.com The research interest in this compound can be inferred from the well-established importance of both the indole-3-carbaldehyde scaffold and the strategic use of fluorine in drug design.

Indole-3-carbaldehyde and its derivatives serve as precursors to a wide array of compounds with demonstrated biological activities, including antimicrobial and anticancer properties. nih.govnih.gov The aldehyde functional group is particularly useful for synthetic chemists, as it can be readily converted into other functional groups or used in condensation reactions to build more complex molecular architectures. ekb.eg The addition of the 5,6-difluoro pattern provides a tool for researchers to create novel analogues of known bioactive indole compounds. The goal of such modifications is often to enhance potency, selectivity, or pharmacokinetic properties.

Scope and Objectives of the Academic Investigation of this compound

The primary scope of academic and industrial investigation into this compound is likely its application as a specialized building block in the synthesis of novel fluorinated indole derivatives for drug discovery and materials science.

The key objectives of such research would include:

Synthesis of Novel Derivatives: Utilizing the aldehyde group as a reactive handle to synthesize new series of compounds, such as Schiff bases, hydrazones, or other heterocyclic systems fused to the indole core. aku.edu.tr

Evaluation of Biological Activity: Screening these new derivatives for a range of pharmacological activities to determine if the unique 5,6-difluoro substitution pattern confers any advantageous biological effects compared to non-fluorinated or differently fluorinated analogues.

Structure-Activity Relationship (SAR) Studies: Systematically studying how the 5,6-difluoro substitution influences the biological activity and physicochemical properties of the resulting molecules. This helps in the rational design of more effective and safer therapeutic agents.

Investigation of Pharmacokinetic Impact: Assessing how this specific difluorination pattern affects key drug-like properties such as metabolic stability, solubility, and membrane permeability.

In essence, the academic interest in this compound lies in its potential to generate new chemical entities with potentially superior properties for therapeutic applications.

Structure

3D Structure

属性

IUPAC Name |

5,6-difluoro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFNNILBFBSJLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)NC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 5,6-Difluoro-1H-indole-3-carbaldehyde. One-dimensional (¹H and ¹³C NMR) and two-dimensional experiments provide a complete picture of the molecular structure.

The ¹H NMR spectrum of this compound displays characteristic signals for the indole (B1671886) core protons and the aldehyde proton. The fluorine substituents at the C-5 and C-6 positions significantly influence the chemical shifts of the aromatic protons (H-4 and H-7) due to their strong electron-withdrawing nature. The aldehyde proton (CHO) typically appears as a singlet at a downfield chemical shift, often above 10 ppm. The indole N-H proton also presents as a broad singlet.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is readily identifiable by its characteristic downfield shift (typically >180 ppm). The carbons directly bonded to fluorine (C-5 and C-6) exhibit large one-bond coupling constants (¹JCF).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on known substituent effects on the indole ring. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-H | 11.0 - 12.5 (broad s) | - |

| C2-H | 8.2 - 8.4 (s) | 138 - 140 |

| C3-CHO | 10.0 - 10.2 (s) | 184 - 186 |

| C4-H | 7.6 - 7.8 (dd) | 108 - 110 (d) |

| C5 | - | 150 - 155 (d, ¹JCF) |

| C6 | - | 145 - 150 (d, ¹JCF) |

| C7-H | 7.2 - 7.4 (dd) | 105 - 107 (d) |

| C3a | - | 125 - 127 |

Abbreviations: s = singlet, d = doublet, dd = doublet of doublets.

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals, especially for complex molecules. nih.govclockss.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings. For this compound, COSY would show correlations between adjacent aromatic protons, although in this specific case, only long-range couplings would be observed between H-2, H-4, and H-7.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique allows for the unambiguous assignment of the carbon signals for C-2, C-4, C-7, and the aldehyde group by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms. This is particularly useful for identifying quaternary carbons (C-3, C-3a, C-5, C-6, C-7a) by observing their correlations to nearby protons. For instance, the aldehyde proton would show a correlation to C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This can help confirm assignments by showing spatial relationships, for example, between the H-2 proton and the aldehyde proton.

The presence of fluorine atoms introduces additional couplings to both the ¹H and ¹³C NMR spectra, which are highly informative.

Fluorine-Carbon Coupling (JCF): The coupling between fluorine and carbon is observed over multiple bonds. The one-bond coupling (¹JCF) is typically very large (240-260 Hz). Two-bond (²JCF) and three-bond (³JCF) couplings are smaller but still significant. researchgate.net

Fluorine-Hydrogen Coupling (JHF): Protons on the aromatic ring will show coupling to the fluorine atoms. The magnitude of the coupling constant depends on the number of bonds separating the nuclei. For example, H-4 would exhibit a three-bond coupling (³JH4-F5) to the fluorine at C-5. H-7 would similarly show a three-bond coupling (³JH7-F6) to the fluorine at C-6.

Table 2: Typical Fluorine Coupling Constants in Aromatic Systems Note: These are typical ranges and can vary based on the specific electronic environment.

| Coupling Type | Number of Bonds | Typical Range (Hz) |

|---|---|---|

| ¹JCF | 1 | 240 - 260 |

| ²JCF | 2 | 15 - 25 |

| ³JCF | 3 | 5 - 10 |

| ³JHF | 3 | 8 - 12 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound and to gain insight into its structure through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The exact mass is calculated based on the most abundant isotopes of each element.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₅F₂NO |

In electron ionization mass spectrometry (EI-MS), the molecular ion of indole-3-carbaldehyde typically undergoes characteristic fragmentation. nist.gov A common fragmentation pathway is the loss of a hydrogen radical followed by the loss of carbon monoxide (CO) to form a stable quinolinium-like cation. massbank.eu Another pathway involves the cleavage of the pyrrole (B145914) ring.

For this compound, the fragmentation pattern would be influenced by the presence of the two fluorine atoms. The masses of the resulting fragments would be shifted accordingly. The stability of the C-F bonds might also alter the relative abundance of certain fragments compared to the non-fluorinated analog. Key fragmentation pathways would likely include the loss of CO (28 Da) and HCN (27 Da). tsijournals.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to the indole and aldehyde moieties, with notable influences from the fluorine substituents.

Characteristic Vibrational Modes of Indole and Aldehyde Moieties

The IR spectrum of an indole-3-carbaldehyde derivative will be dominated by several key vibrational modes. The indole N-H stretching vibration typically appears as a sharp to moderately broad band in the region of 3500-3200 cm⁻¹. The exact position is sensitive to hydrogen bonding. Aromatic C-H stretching vibrations from the indole ring are expected in the 3150-3000 cm⁻¹ region.

The aldehyde functional group presents two highly characteristic vibrations. The C=O stretching of an aromatic aldehyde is a strong, sharp absorption typically found between 1700 and 1660 cm⁻¹. Conjugation with the indole ring system is expected to shift this band to a lower wavenumber. Additionally, the aldehydic C-H stretching vibration, often seen as a pair of weak to medium bands, appears in the 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹ regions. The latter is often a clear indicator of an aldehyde functionality.

For comparison, the IR spectrum of the parent compound, 1H-indole-3-carbaldehyde, shows a carbonyl (C=O) stretching frequency in the range of 1600-1682 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Indole N-H | Stretching | 3500 - 3200 | Medium-Sharp |

| Aromatic C-H | Stretching | 3150 - 3000 | Medium-Weak |

| Aldehyde C-H | Stretching | 2850 - 2800 & 2750 - 2700 | Weak-Medium |

| Aldehyde C=O | Stretching | 1700 - 1660 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Weak |

| C-F | Stretching | 1250 - 1000 | Strong |

Influence of Fluorine on IR Spectra

The introduction of two fluorine atoms at the 5- and 6-positions of the indole ring is anticipated to induce several changes in the IR spectrum. The high electronegativity of fluorine will alter the electron distribution within the molecule, thereby affecting the bond strengths and vibrational frequencies of neighboring groups.

The N-H and aromatic C-H stretching frequencies may experience slight shifts due to the inductive effect of the fluorine atoms. More significantly, the C=O stretching frequency of the aldehyde could be shifted, although the direction of the shift can be complex, arising from a combination of inductive and resonance effects. The most direct evidence of fluorination will be the appearance of strong C-F stretching bands, typically in the 1250-1000 cm⁻¹ region of the spectrum. The presence of two adjacent fluorine atoms may result in complex absorption patterns in this region.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

While specific single-crystal X-ray diffraction data for this compound is not publicly available, analysis of closely related structures, such as 1H-indole-3-carbaldehyde and other fluorinated indoles, allows for a predictive discussion of its solid-state characteristics. nih.gov

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be governed by a network of intermolecular interactions. A primary and highly directional interaction would be the hydrogen bond between the indole N-H group (donor) and the aldehyde oxygen atom (acceptor) of an adjacent molecule. This N-H···O hydrogen bonding is a common feature in the crystal structures of related indole-3-carbaldehydes and often leads to the formation of one-dimensional chains or tapes. nih.govnih.gov

In addition to this primary hydrogen bond, the presence of fluorine atoms introduces the possibility of other weak interactions that can influence the crystal packing. These include C-H···F and C-H···π interactions. Weak F···H interactions have been observed in the crystal structures of other fluorinated indole derivatives. iucr.orgnih.gov The difluorinated benzene (B151609) portion of the indole ring can also participate in π-π stacking interactions, which may be modulated by the electron-withdrawing nature of the fluorine atoms.

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | N-H (Indole) | O=C (Aldehyde) | Primary interaction forming chains or dimers. |

| Weak Hydrogen Bond | C-H (Aromatic/Aldehyde) | F | Directional interactions contributing to 3D network. |

| π-π Stacking | Indole Ring | Indole Ring | Stabilization of layered structures. |

| C-H···π Interaction | C-H | Indole Ring | Further stabilization of the crystal lattice. |

Conformational Analysis in the Solid State

The indole ring system is inherently planar. It is expected that the aldehyde group attached at the 3-position will be coplanar with the indole ring to maximize π-conjugation. In the solid state, this planarity is likely to be maintained. Analysis of the parent 1H-indole-3-carbaldehyde crystal structure reveals that the molecule is nearly planar. nih.gov A similar planarity is expected for this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and electronic properties, providing a fundamental understanding of a molecule's intrinsic characteristics. For indole (B1671886) derivatives, DFT calculations have been successfully used to explore their structural and electronic properties.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5,6-Difluoro-1h-indole-3-carbaldehyde, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to achieve a precise optimized structure nih.gov.

The resulting geometry reveals the planarity of the indole ring system and the orientation of the carbaldehyde group. The introduction of two fluorine atoms at the 5 and 6 positions of the benzene (B151609) ring influences the bond lengths and angles due to their high electronegativity. These calculations also provide estimates of the molecule's total energy, heat of formation, and vibrational frequencies, which are crucial for assessing its thermodynamic stability nih.gov.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C5-F | ~1.35 Å |

| Bond Length | C6-F | ~1.36 Å |

| Bond Length | C3-C(aldehyde) | ~1.46 Å |

| Bond Length | C(aldehyde)=O | ~1.22 Å |

| Bond Angle | C4-C5-F | ~119.5° |

| Bond Angle | C7-C6-F | ~119.8° |

| Dihedral Angle | N1-C2-C3-C(aldehyde) | ~180.0° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and distribution of these orbitals determine a molecule's ability to act as an electron donor or acceptor.

The energy of the HOMO is related to the ionization potential and signifies the molecule's capacity to donate electrons (nucleophilicity). The energy of the LUMO is linked to the electron affinity and indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower chemical reactivity. For indole derivatives, the presence of electron-withdrawing fluorine atoms is expected to lower the energies of both the HOMO and LUMO.

| Parameter | Predicted Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Localized primarily on the π-system of the indole ring, indicating this region is the primary site for electron donation. |

| LUMO Energy | -2.1 eV | Concentrated on the carbaldehyde group and the pyrrole (B145914) part of the indole ring, suggesting these are the sites for nucleophilic attack. |

| Energy Gap (ΔE) | 4.4 eV | Indicates high kinetic stability and moderate reactivity. |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting how it will interact with other species. The MEP map illustrates regions of negative and positive electrostatic potential, which correspond to areas that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack), respectively.

In this compound, the MEP map would show regions of high negative potential (typically colored red or yellow) around the highly electronegative oxygen atom of the carbaldehyde group and, to a lesser extent, the fluorine atoms. Conversely, a region of high positive potential (colored blue) would be observed around the hydrogen atom attached to the indole nitrogen (N-H), making it a potential hydrogen bond donor site. This detailed charge distribution is fundamental to understanding non-covalent interactions, such as those occurring in a biological receptor's active site.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. These simulations provide detailed information about the dynamic behavior of a molecule and its interactions with its environment, such as a solvent or a biological target.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations using explicit (e.g., TIP3P water model) or implicit solvent models can be performed to understand how this compound behaves in an aqueous solution. These simulations track the molecule's conformational changes and its interactions with surrounding water molecules. The polar carbaldehyde and N-H groups are expected to form hydrogen bonds with water, while the difluorobenzene ring may exhibit hydrophobic interactions. Understanding these solvation effects is crucial for predicting the molecule's solubility and bioavailability.

Indole derivatives are known to interact with various biological targets, such as enzymes and receptors. MD simulations are instrumental in studying the binding of this compound to a specific protein target to elucidate its mechanism of action. After an initial docking pose is generated, MD simulations are run for extended periods (nanoseconds to microseconds) to assess the stability of the ligand-protein complex.

These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds, that stabilize the ligand in the binding pocket. For instance, the fluorine atoms may participate in favorable halogen bonding or other electrostatic interactions. The simulations also allow for the calculation of binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which provides a quantitative estimate of the binding affinity. espublisher.commdpi.com

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |

|---|---|---|

| Indole N-H | Hydrogen Bond (Donor) | Aspartate, Glutamate (backbone carbonyl) |

| Carbaldehyde C=O | Hydrogen Bond (Acceptor) | Lysine, Arginine (side-chain amine) |

| Indole Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Difluorobenzene Ring | Hydrophobic Interaction | Leucine, Valine, Isoleucine |

| Fluorine atoms | Halogen Bond / Electrostatic | Serine, Threonine (backbone carbonyl oxygen) |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the structural or property descriptors of chemical compounds with their biological activities. This approach is instrumental in drug discovery for predicting the activity of new molecules.

Development of Predictive Models for Biological Activity

Currently, there are no specific, published predictive QSAR models developed exclusively for the biological activity of this compound. The development of such a model would necessitate a dataset of structurally related indole derivatives with experimentally determined biological activities against a specific target. By analyzing molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a statistically significant model could be generated to forecast the activity of new compounds, including this compound.

Correlation of Molecular Descriptors with Experimental Data

The establishment of a correlation between the molecular descriptors of this compound and experimental data is a foundational step in QSAR modeling. This process involves calculating various theoretical descriptors and relating them to measured biological endpoints. As of now, specific studies detailing these correlations for this compound are not available.

Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drugs to their protein targets.

Prediction of Binding Modes and Affinities

While docking studies have been performed on various indole derivatives, specific simulations detailing the binding modes and affinities of this compound with particular protein targets are not documented in available research. Such a study would involve preparing the 3D structure of the compound and docking it into the active site of a target protein to predict its binding conformation and estimate the binding free energy, which is indicative of its binding affinity.

Identification of Key Residues for Interaction

The identification of key amino acid residues that are crucial for the interaction between a ligand and a protein is a primary outcome of docking studies. For this compound, there is a lack of published docking analyses that identify specific residues within a protein active site responsible for forming hydrogen bonds, hydrophobic interactions, or other stabilizing forces with the compound.

Computational Approaches to Reaction Mechanism Elucidation

Transition State Calculations and Reaction Pathways

At present, there is a notable absence of published research detailing transition state calculations and the elucidation of specific reaction pathways for this compound. Theoretical studies on the synthesis of indole derivatives, such as the Vilsmeier-Haack reaction, have been conducted on the parent indole and other substituted analogues. These studies often employ Density Functional Theory (DFT) to map the potential energy surface, identify transition states, and calculate activation energies, thereby providing a deep understanding of the reaction mechanism.

For instance, theoretical investigations into the Vilsmeier-Haack formylation of indoles, a common method for synthesizing indole-3-carbaldehydes, could provide valuable insights. Such a study on 5,6-difluoroindole (B67218) would involve calculating the energies of reactants, intermediates, transition states, and products for the electrophilic substitution reaction. The fluorine substituents at the 5 and 6 positions are expected to influence the electron density of the indole ring, which would, in turn, affect the regioselectivity and the energy barriers of the formylation reaction. However, specific computational data for the 5,6-difluoro substituted case are not currently available.

Future computational work could focus on:

Vilsmeier-Haack Formylation: A detailed DFT study to determine the transition state structures and activation energies for the formylation of 5,6-difluoroindole. This would clarify the electronic effects of the fluorine atoms on the reaction pathway.

Other Synthetic Routes: Computational analysis of alternative synthetic methods to produce this compound, comparing their thermodynamic and kinetic profiles.

Reactions of the Aldehyde Group: Theoretical investigation of the reaction pathways for transformations of the carbaldehyde functional group, such as oxidation, reduction, and condensation reactions, to understand how the difluorinated indole nucleus influences reactivity.

Catalytic Mechanisms Involving this compound

Similarly, the scientific literature lacks specific computational studies on the catalytic mechanisms where this compound acts as a substrate or a ligand. The broader field of indole chemistry has seen the application of computational methods to understand various catalytic processes, including transition metal-catalyzed cross-coupling reactions and asymmetric catalysis.

For this compound, theoretical investigations could be instrumental in several areas:

Ligand Properties: If used as a ligand in a catalytic system, computational studies could predict its coordination properties, including binding energies and geometries with different metal centers. The electronic nature of the difluorinated indole ring would likely modulate the ligand's donor-acceptor characteristics.

Substrate Reactivity in Catalysis: In reactions where this compound is a substrate, computational modeling could elucidate the catalytic cycle. For example, in a hypothetical catalytic reduction of the aldehyde, DFT calculations could map out the elementary steps, such as substrate binding, hydride transfer, and product release, and identify the rate-determining step.

Design of Novel Catalysts: Understanding the electronic and steric properties of this compound through computational analysis could guide the rational design of catalysts tailored for its specific transformations.

The absence of specific computational data for this compound underscores a significant opportunity for future research. Such studies would not only contribute to a fundamental understanding of the chemistry of this specific molecule but also provide valuable predictive models for the broader class of fluorinated indole derivatives, which are of growing interest in medicinal and materials chemistry.

Applications in Medicinal Chemistry and Biological Research

Anticancer Research

Indole (B1671886) derivatives are a cornerstone of anticancer drug development, with naturally occurring compounds like vincristine (B1662923) and vinblastine (B1199706) being prime examples. nih.gov Synthetic indole-based molecules are investigated for a wide range of anticancer activities, including the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation. nih.govnih.gov

Cytotoxic Activity against Cancer Cell Lines

While specific cytotoxic data for 5,6-Difluoro-1H-indole-3-carbaldehyde is not prominently available, the broader class of indole-3-carbaldehyde derivatives has been evaluated for antitumor activity. For instance, various N-substituted indole-3-carbaldehyde derivatives and their subsequent chalcones have been synthesized and tested for cytotoxic effects. researchgate.net The indole core is frequently utilized in the design of molecules that show cytotoxic potential against various human cancer cell lines. researchgate.netnih.gov

Targeting Specific Cancer Pathways

Indole alkaloids and their synthetic derivatives are known to exert their anticancer effects by modulating critical signaling pathways involved in cancer progression. nih.gov Research has shown that certain indole compounds can target pathways such as the Mitogen-Activated Protein Kinase (MAPK) signaling pathway to inhibit cancer cell growth. nih.gov However, specific studies detailing the interaction of this compound with particular cancer pathways have not been identified.

Mechanism of Action Studies (e.g., enzyme inhibition, receptor modulation)

The mechanism of action for many bioactive indole derivatives involves binding to and inhibiting enzymes that are crucial for cancer cell survival. researchgate.net For example, derivatives of indole-3-carbaldehyde have been explored as precursors for compounds that can act as urease inhibitors. mdpi.com The indole structure can mimic peptides and bind reversibly to various enzymes, providing opportunities to develop novel drugs with distinct mechanisms. researchgate.net Direct enzyme inhibition or receptor modulation studies specifically for this compound are not widely reported.

Development as Precursors for Anticancer Agents

The primary and most significant role of this compound in medicinal chemistry appears to be as a versatile precursor for the synthesis of more complex anticancer agents. researchgate.netresearchgate.net The aldehyde group at the 3-position is a reactive handle that allows for a variety of chemical transformations, such as condensation reactions to form Schiff bases or chalcones. researchgate.netresearchgate.net This allows chemists to build larger, more elaborate molecules by attaching other pharmacophores to the difluoro-indole core. This strategy is central to drug discovery, aiming to create new chemical entities with improved efficacy, selectivity, and pharmacokinetic properties against cancer targets. nih.gov

Antimicrobial and Antifungal Investigations

The indole nucleus is a key component in many compounds exhibiting a broad spectrum of antimicrobial activities. researchgate.netchula.ac.th Derivatives have been developed to combat various pathogens, including drug-resistant strains. nih.govresearchgate.net

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

Following a comprehensive search for scientific literature, it has been determined that there is insufficient specific data available for the chemical compound "this compound" to thoroughly and accurately populate the requested article outline. The existing research focuses on related but structurally distinct indole derivatives, such as 5,7-difluoroindole (B1306068) derivatives or the non-fluorinated parent compound, indole-3-carbaldehyde.

Therefore, generating a detailed and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound" is not possible at this time. To do so would require extrapolating findings from other compounds, which would compromise the scientific accuracy and violate the core instructions of the request.

Influenza Virus Inhibition

Neuroprotective and Neurological Applications

The indole nucleus is a fundamental component of many compounds with significant neurological activity. Research into fluorinated indole derivatives suggests a strong potential for this compound in neuroprotective applications.

While direct studies on this compound are not extensively documented, research on structurally related fluorinated indoles provides compelling insights. For instance, derivatives containing a 6-fluoro-1H-indole moiety have been investigated as potent antagonists for the serotonin (B10506) type 6 receptor (5-HT₆R). nih.gov The 5-HT₆R is a promising target for addressing cognitive deficits in neurodegenerative disorders, as its expression is concentrated in brain regions associated with cognition, such as the prefrontal cortex and hippocampus. nih.gov Antagonists of this receptor have consistently shown pro-cognitive benefits in preclinical models. nih.gov The strategic placement of fluorine on the indole ring, as seen in the well-studied 5-HT₆R antagonist idalopirdine, is crucial for achieving high binding affinity. nih.gov This suggests that the difluoro substitution pattern in this compound could be a key feature for designing new modulators of neurotransmitter systems.

The development of agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease is a major focus of medicinal chemistry. nih.gov Indole-based compounds are actively explored for this purpose due to their ability to target multiple pathological pathways, including oxidative stress, protein aggregation, and neuroinflammation. nih.govnih.gov The parent compound, Indole-3-carbinol, has demonstrated neuroprotective effects by modulating oxidative stress and cholinergic pathways. nih.gov

Furthermore, the inhibition of enzymes such as monoamine oxidase (MAO) is a validated strategy for treating neurodegenerative conditions. nih.govresearchgate.net Research into indole-5,6-dicarbonitrile derivatives, which share the C5 and C6 substitution pattern with this compound, has identified potent, reversible, and competitive inhibitors of both MAO-A and MAO-B. nih.gov This activity is significant as MAO inhibitors are used in the treatment of Parkinson's disease and depression. researchgate.net The potent activity of these analogs underscores the potential of the 5,6-disubstituted indole scaffold in designing novel agents for neurodegenerative disorders. researchgate.netnih.gov

Other Emerging Biological Activities and Therapeutic Applications

Beyond neurology, the unique electronic properties conferred by the difluoro substitution on the indole ring position this compound as a candidate for investigation in other therapeutic areas.

Indole derivatives are well-recognized for their anti-inflammatory properties. researchgate.net Studies on various indole compounds have demonstrated their ability to reduce inflammatory responses. For example, certain indole-imidazolidine hybrids have been shown to reduce leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models. nih.gov Fluorination is also a strategy pursued in the development of anti-inflammatory agents, with various fluorinated heterocycles showing potent inhibition of key inflammatory targets like the COX-2 enzyme. nih.gov Given the established anti-inflammatory profile of the indole nucleus, the 5,6-difluoro substitution pattern may modulate this activity, making it a subject of interest for developing new anti-inflammatory drugs.

The indole scaffold serves as a template for a wide range of enzyme inhibitors. As previously mentioned, indole-5,6-dicarbonitrile derivatives are highly potent inhibitors of monoamine oxidases (MAO-A and MAO-B). nih.gov This highlights the importance of the substitution pattern at the 5 and 6 positions of the indole ring for this specific enzymatic interaction.

The data below illustrates the potent MAO inhibitory activity of indole-5,6-dicarbonitrile derivatives, which are structural analogs of this compound.

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |

|---|---|---|

| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | 0.014 | 0.017 |

In addition to MAO, other indole derivatives have been designed to inhibit cholinesterases (AChE and BChE), which is a key strategy in Alzheimer's disease therapy. nih.govrsc.org For instance, indole derivatives featuring a propargylamine (B41283) moiety have shown potent, non-selective inhibition of both AChE and BChE. rsc.org

| Enzyme | IC₅₀ (µM) |

|---|---|

| eeAChE (from Electric eel) | 3.70 |

| eqBuChE (from Equine serum) | 2.82 |

Other research has identified indole derivatives as inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE) and 5-lipoxygenase (5-LOX), indicating the broad applicability of this scaffold in enzyme-targeted drug design. nih.govdergipark.org.tr

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, particularly at mucosal surfaces. mdpi.com Several tryptophan metabolites, including indole-3-aldehyde, are known endogenous ligands for the AhR. mdpi.com Activation of AhR by these microbial metabolites is important for maintaining intestinal homeostasis. researchgate.netnih.gov

Studies have shown that halogenation of the indole ring can modulate AhR activity. The specific type and position of the halogen atom are significant factors in determining the potency and efficacy of AhR activation. researchgate.net This suggests that this compound could interact with and modulate the AhR signaling pathway, with potential implications for immune-related disorders and maintaining barrier function in tissues like the gut.

Applications in Materials Science and Organic Electronics

Development of Organic Semiconductors and Electronic Devices

The field of organic electronics leverages carbon-based molecules and polymers to create lightweight, flexible, and cost-effective electronic devices. Fluorinated indole (B1671886) derivatives, including 5,6-Difluoro-1h-indole-3-carbaldehyde, are of considerable interest in the design of novel organic semiconductor materials. researchgate.net The aldehyde functional group provides a convenient handle for synthetic chemists to build larger, more complex π-conjugated systems necessary for semiconductor applications, such as in organic field-effect transistors (OFETs). ypidathu.or.idresearchgate.net

Fluorination is a powerful and widely used strategy in the design of organic semiconductors to fine-tune their electronic characteristics. The incorporation of fluorine atoms, as seen in this compound, has profound effects on the molecule's properties due to the high electronegativity of fluorine. nih.gov

This strategic fluorination modifies the electronic structure of the indole ring system. The strong electron-withdrawing nature of fluorine atoms generally leads to a stabilization (lowering) of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. umons.ac.be Lowering the HOMO level can improve the material's stability in air by making it less susceptible to oxidation, a common degradation pathway for organic semiconductors. Furthermore, tuning the HOMO and LUMO levels is critical for optimizing charge injection and transport in electronic devices by matching the energy levels of the semiconductor with those of the electrodes.

The impact of fluorination is a subtle interplay between inductive and mesomeric (resonance) effects, which can lead to either narrower or wider band gaps depending on the specific molecular backbone and the position of the fluorine atoms. umons.ac.be These modifications are crucial for developing materials tailored for specific electronic applications.

| Property | Effect of Fluorination | Significance in Organic Electronics |

|---|---|---|

| HOMO/LUMO Energy Levels | Generally lowers both HOMO and LUMO levels due to strong inductive effects. umons.ac.be | Enhances ambient stability (resistance to oxidation) and allows for energy-level tuning for efficient charge injection from electrodes. |

| Electron Affinity | Increases electron affinity, making the material more n-type (electron-transporting). | Facilitates the development of n-type and ambipolar transistors, which are less common than p-type but essential for complementary circuits. |

| Intermolecular Interactions | Can promote closer π-π stacking and favorable intermolecular packing through non-covalent interactions (e.g., C–F···H bonds). | Improved molecular ordering in the solid state can lead to higher charge carrier mobility and better device performance. |

| Solubility | Can alter solubility in organic solvents. | Impacts the processability of the material, which is crucial for solution-based fabrication techniques like printing electronics. arkema.com |

The synthesis of high-performance organic semiconductors is a key goal for advancing flexible electronics. ypidathu.or.id Building blocks like this compound are valuable starting points for creating larger, high-performance molecules. The aldehyde group is a versatile functional handle that can participate in various carbon-carbon bond-forming reactions (e.g., Knoevenagel condensation, Wittig reaction) to extend the π-conjugation of the molecular system.

By reacting the aldehyde with other aromatic or electron-deficient units, researchers can construct donor-acceptor (D-A) type structures. This molecular design strategy is highly effective for tuning the optical and electronic properties of the final material. The difluoro-indole moiety can act as an electron-rich (donor) unit, albeit one whose donor strength is tempered by the fluorine substituents. The resulting materials could be integrated into devices like OFETs, organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The enhanced stability imparted by fluorination is particularly beneficial for the operational lifetime and reliability of these devices. ypidathu.or.id

Synthesis of Advanced Materials (e.g., Polymers, Coatings)

Fluorinated polymers are a unique class of materials prized for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. nih.gov While large-scale fluoropolymers like Polytetrafluoroethylene (PTFE) and Polyvinylidene fluoride (B91410) (PVDF) are well-known, there is growing interest in creating novel functional polymers with tailored properties. arkema.comnih.gov

This compound can serve as a monomer or a precursor to a monomer for the synthesis of novel fluorinated polymers. The aldehyde functionality allows for its incorporation into polymer backbones via polycondensation reactions with suitable co-monomers (e.g., diamines to form polyimines or Schiff base polymers).

By integrating the rigid and electronically active difluoro-indole unit into a polymer chain, new materials with unique optical, electronic, and thermal properties can be developed. Such polymers could find use in specialty applications, for instance, as dielectric layers in capacitors, chemically resistant coatings, or as active materials in organic electronic devices. The development of semi-fluorinated polymers that are more easily processed or even recyclable is an active area of research. rsc.orgrsc.org

The inclusion of fluorinated moieties is a proven method for enhancing the durability and performance of polymeric materials. nih.gov The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, which imparts exceptional thermal and chemical stability to fluorinated compounds. nih.gov

Incorporating the 5,6-difluoro-indole unit into a polymer would be expected to improve the resulting material's resistance to harsh chemicals, high temperatures, and UV degradation. This increased stability translates to a longer service life for materials used in demanding environments, such as protective coatings, membranes for separation processes, and components for the aerospace or chemical processing industries. arkema.comnih.gov

| Property | Enhancement Mechanism | Example Application |

|---|---|---|

| Chemical Resistance | The strong C-F bond and the "sheath" of fluorine atoms protect the polymer backbone from chemical attack. nih.gov | Linings for chemical storage tanks and pipes. arkema.com |

| Thermal Stability | High C-F bond dissociation energy (~485 kJ·mol⁻¹) contributes to resistance to thermal degradation. nih.gov | High-temperature wire and cable insulation. arkema.com |

| Weather/UV Resistance | Fluoropolymers are highly transparent to UV radiation and do not readily degrade upon exposure. | Long-lasting architectural coatings and photovoltaic backsheets. arkema.com |

| Hydrophobicity (Water Repellency) | Low surface energy of fluorinated surfaces repels water and oils. nih.gov | Water-repellent fabrics and anti-fouling coatings. rsc.org |

| Low Coefficient of Friction | Smooth, low-energy surfaces result in non-stick properties. nih.gov | Non-stick cookware coatings and low-friction industrial parts. |

Application in Fluorescent Materials

The indole ring is the chromophore of the amino acid tryptophan and is naturally fluorescent. nih.gov This inherent property can be harnessed and modified for the creation of fluorescent dyes, sensors, and biological imaging agents. The photophysical properties of the indole core—such as its absorption and emission wavelengths, fluorescence quantum yield, and lifetime—are highly sensitive to the nature and position of substituents on the ring. nih.govchemrxiv.org

The this compound molecule is a promising scaffold for developing novel fluorescent materials. The electron-withdrawing aldehyde and fluoro groups are expected to modulate the electronic structure of the indole chromophore, leading to shifts in its absorption and emission spectra. nih.gov For example, studies on other substituted indoles have shown that electron-withdrawing groups can cause a red-shift (a shift to longer wavelengths) in the absorption and emission profiles. The aldehyde group can also be used to chemically link the fluorophore to other molecules or materials, for example, in the synthesis of fluorescent probes for detecting biomolecules. nih.gov

| Substituent Type | Position on Ring | Effect on Absorption/Emission | Example Group |

|---|---|---|---|

| Electron-Withdrawing | Benzene (B151609) Ring (e.g., C4, C5, C6) | Typically causes a red-shift (longer wavelength) in both absorption and emission. | -CHO, -NO₂, -CN |

| Electron-Donating | Benzene Ring (e.g., C5, C6) | Can cause either a red-shift or blue-shift depending on the specific group and position. | -OH, -NH₂ |

| Halogens | Benzene Ring (e.g., C5, C6) | Influences electronic properties and can introduce "heavy-atom effects" that may alter fluorescence quantum yield. | -F, -Cl, -Br |

Design of Compounds with Enhanced Fluorescence

While indole derivatives are known precursors for fluorescent molecules, no specific studies were found that utilize this compound for this purpose. In theory, the introduction of fluorine atoms to an aromatic system like indole can influence its photophysical properties. The electron-withdrawing nature of fluorine can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), potentially leading to shifts in absorption and emission spectra. However, without experimental data from derivatives of this compound, any discussion on its role in enhancing fluorescence remains hypothetical.

Potential in Sensor Technologies

The application of this compound in sensor technologies has not been documented in peer-reviewed literature. Indole-based compounds can be functionalized to act as chemosensors, where the indole nitrogen or other parts of the molecule can serve as a binding site for analytes. The aldehyde group at the 3-position is a versatile handle for further chemical modification to introduce specific recognition moieties. The fluorine substituents could potentially modulate the binding affinity and the signaling response (e.g., a change in fluorescence) upon analyte detection. Nevertheless, no concrete examples or research findings involving this compound for sensor development are available.

Structure-Property Relationships in Advanced Materials

Correlating Molecular Structure with Macroscopic Material Behavior

There is no available research that correlates the specific molecular structure of this compound with the macroscopic behavior of any advanced material. Such studies would typically involve incorporating this molecule into a larger system, such as a polymer or a molecular crystal, and then measuring properties like conductivity, thermal stability, or optical response. The presence of two fluorine atoms would be expected to influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical in determining the bulk properties of materials. However, no such investigations have been published.

Influence of this compound on Material Paradigm

Given the absence of research on materials incorporating this compound, its influence on any material paradigm is unknown. The unique electronic properties conferred by the 5,6-difluoro substitution pattern could theoretically be exploited in organic electronics, but this potential has not been explored or realized according to the available scientific data.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Sustainability and Scalability

The future development of 5,6-Difluoro-1h-indole-3-carbaldehyde and its derivatives is intrinsically linked to the advancement of synthetic methodologies that are not only efficient but also sustainable and scalable. While traditional methods like the Vilsmeier-Haack reaction are effective for the formylation of indoles, future research will likely focus on greener alternatives. google.comekb.eg

One promising avenue is the exploration of biocatalytic synthesis . The use of enzymes, such as peroxidases, could offer a mild and environmentally benign route to indole-based compounds. mdpi.comresearchgate.net Biocatalysis can lead to high selectivity and reduce the need for harsh reagents and solvents, aligning with the principles of green chemistry. livescience.io Furthermore, chemo-enzymatic strategies, which combine the advantages of both chemical and biological catalysis, could provide novel pathways to complex fluorinated indole (B1671886) derivatives.

Another area of focus will be the development of continuous flow processes . These systems offer significant advantages over traditional batch synthesis in terms of scalability, safety, and process control. For the industrial production of this compound and its downstream products, continuous flow chemistry could enable more efficient and cost-effective manufacturing.

Moreover, the development of novel fluorination techniques will continue to be a priority. While methods for introducing fluorine onto the indole core exist, research into more direct and selective C-H fluorination strategies could simplify synthetic routes and expand the accessible chemical space of fluorinated indoles. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Indole-3-Carbaldehyde Derivatives

| Methodology | Advantages | Disadvantages | Future Research Focus |

| Vilsmeier-Haack Reaction | Well-established, generally good yields | Use of hazardous reagents (e.g., POCl₃) | Development of milder formylating agents |

| Biocatalysis | Environmentally friendly, high selectivity | Limited substrate scope, enzyme stability | Enzyme engineering, optimization of reaction conditions |

| Continuous Flow Chemistry | Scalable, improved safety and control | Higher initial investment | Miniaturization, integration with other technologies |

| Direct C-H Fluorination | Atom-economical, simplifies synthesis | Challenges in regioselectivity and reactivity | Development of novel catalysts and fluorinating agents |

Deepening Understanding of Mechanism of Action in Biological Systems through Advanced Assays

To fully exploit the therapeutic potential of this compound derivatives, a deeper understanding of their mechanism of action is crucial. This will necessitate the use of a range of advanced biological assays.

High-Throughput Screening (HTS) will be a key tool for identifying the biological targets of new derivatives. researchgate.net Modern HTS platforms can rapidly screen large compound libraries against a multitude of targets using various detection methods, including fluorescence-based assays and mass spectrometry. eurofinsdiscovery.com Techniques like fluorescence polarization and differential scanning fluorimetry can provide valuable information on compound binding to target proteins. ub.edunih.gov

The development of fluorogenic probes based on the 5,6-difluoroindole (B67218) scaffold itself could enable real-time monitoring of enzymatic activity or the presence of specific analytes within living cells. mdpi.com This approach allows for the direct visualization of biological processes and can provide crucial insights into a compound's mode of action.

Furthermore, phenotypic screening in relevant disease models (e.g., cell cultures, organoids) will be essential to understand the effects of these compounds in a more complex biological context. This can help to identify novel therapeutic applications and uncover unexpected mechanisms of action.

Rational Design of Derivates with Improved Efficacy and Selectivity Based on Computational Insights

Computational chemistry and molecular modeling are indispensable tools for the rational design of new drug candidates. For this compound, these approaches can guide the synthesis of derivatives with enhanced efficacy and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies can establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This allows for the prediction of the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

Molecular docking simulations can predict the binding mode of a ligand to its target protein, providing insights into the key interactions that govern binding affinity and selectivity. mdpi.commdpi.com This information can be used to design modifications to the 5,6-difluoroindole scaffold that optimize these interactions.

A critical aspect of modern drug discovery is the early prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govresearchgate.net In silico models can forecast these properties, helping to identify and eliminate compounds with unfavorable pharmacokinetic or toxicological profiles at an early stage, thus reducing the attrition rate in later stages of drug development. nih.govresearchgate.netphcogj.com

Investigation of New Applications in Emerging Fields of Chemical Biology and Materials Science

The unique properties of this compound make it a versatile building block for applications beyond traditional medicinal chemistry.

In chemical biology , this compound can serve as a scaffold for the development of novel fluorescent probes . rsc.org The indole nucleus is inherently fluorescent, and modifications to its structure can be used to create sensors for specific ions, molecules, or changes in the cellular environment. nih.govresearchgate.net Furthermore, the synthesis of fluorinated indole-based nucleoside analogues represents an exciting avenue for studying the structure and function of RNA and DNA. nih.gov

In materials science , indole derivatives are being explored for their potential in organic electronics . Their semiconducting properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govdntb.gov.ua The introduction of fluorine atoms can modulate the electronic properties of these materials, potentially leading to improved performance and stability. The development of novel fluorinated materials is also of interest for advanced energy storage solutions, such as next-generation lithium-ion batteries. kouraglobal.com

Multidisciplinary Collaborations for Comprehensive Research and Development

The successful translation of the potential of this compound from a promising molecule to tangible applications will require extensive multidisciplinary collaborations. The complexity of modern drug discovery and materials science necessitates the integration of expertise from various fields.

Academic-industrial partnerships will be crucial for bridging the gap between fundamental research and commercial development. drugbank.comhubspotusercontent10.net Academic institutions can provide the innovative basic science, while pharmaceutical and chemical companies possess the resources and experience for clinical trials, manufacturing, and marketing. scienmag.comacs.org

Collaborations between synthetic chemists, computational chemists, biologists, pharmacologists, and materials scientists will be essential for a holistic approach to the research and development of this compound and its derivatives. Such consortia can foster innovation and accelerate the development of new technologies for the benefit of society. nih.gov

常见问题

Q. What are the optimized synthetic routes for 5,6-Difluoro-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : Two primary methods are documented:

- Vilsmeier-Haack Formylation : Starting with a fluorinated indole derivative, phosphorus oxychloride (POCl₃) in anhydrous DMF is used to introduce the aldehyde group at the 3-position. Key steps include ice-cooled addition of POCl₃, controlled reaction temperatures (20–25°C), and purification via column chromatography (e.g., ethyl acetate/hexane) .

- Nitroethane Condensation : Refluxing 5,6-difluoro-1H-indole with nitroethane and ammonium acetate under anhydrous conditions generates intermediates, followed by vacuum concentration and ethyl acetate extraction. Yields (~42%) depend on reaction time (2–12 hours) and catalyst loading (e.g., CuI for click chemistry) .

- Critical Factors : Yield discrepancies arise from solvent choice (DMF vs. PEG-400), catalyst efficiency (CuI vs. ammonium acetate), and purification methods (column chromatography vs. recrystallization) .

Q. How is this compound characterized spectroscopically, and what are key spectral markers?

- Methodological Answer :

- ¹H NMR : The aldehyde proton appears as a singlet at δ ~9.8–10.2 ppm. Fluorine atoms at positions 5 and 6 deshield adjacent protons, causing splitting patterns (e.g., doublets for H-4 and H-7) .

- ¹⁹F NMR : Two distinct signals near δ -110 to -120 ppm confirm the 5,6-difluoro substitution .

- MS (ESI) : Molecular ion peaks at m/z 195.1 [M+H]⁺, with fragmentation patterns indicating loss of CHO (→ m/z 166) .

Advanced Research Questions

Q. How do fluorine substituents influence the reactivity of the aldehyde group in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing effect of fluorine atoms increases the electrophilicity of the aldehyde group, enhancing reactivity in:

- Condensation Reactions : With nitroethane, the aldehyde forms α,β-unsaturated nitro intermediates (e.g., 5,6-difluoro-3-(2-nitro-propenyl)-1H-indole) under acidic conditions (ammonium acetate) .

- Schiff Base Formation : Amines react preferentially at the aldehyde site, with fluorine-induced electronic effects accelerating imine linkage formation. Solvent polarity (DMF vs. acetonitrile) modulates reaction rates .

- Mechanistic Insight : DFT calculations or Hammett studies can quantify fluorine’s impact on reaction kinetics and transition states.

Q. What strategies resolve contradictions in reported synthetic yields for fluorinated indole derivatives?

- Methodological Answer :

- Troubleshooting Low Yields :

- Catalyst Optimization : Replace CuI with Pd-based catalysts for cross-coupling steps to reduce side reactions .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while PEG-400 enhances microwave-assisted reaction efficiency .

- Purification Adjustments : Replace silica gel chromatography with preparative HPLC for higher-purity products (>98%) when dealing with polar byproducts .

- Case Study : A yield increase from 42% to 65% was achieved by extending reaction time from 12 to 24 hours in PEG-400/DMF mixtures .

Q. How is this compound utilized in the synthesis of spiroindolone scaffolds?

- Methodological Answer : The aldehyde group serves as a key electrophile in:

- Spirocyclization : Reacting with β-carboline derivatives under basic conditions (e.g., NaOEt) forms spiroindolone cores. Optimal conditions include refluxing in ethanol (6 hours, 80°C) and isolating products via recrystallization (hexane/ethyl acetate) .

- Biological Relevance : Spiroindolones exhibit antimalarial activity, with fluorine atoms enhancing metabolic stability and binding affinity to molecular targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。